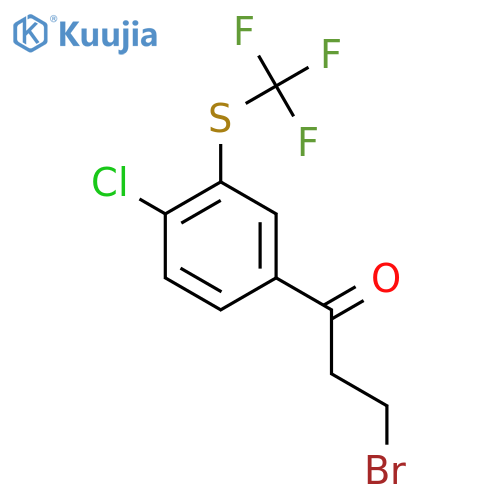Cas no 1804071-56-4 (3-Bromo-1-(4-chloro-3-(trifluoromethylthio)phenyl)propan-1-one)

1804071-56-4 structure
商品名:3-Bromo-1-(4-chloro-3-(trifluoromethylthio)phenyl)propan-1-one
CAS番号:1804071-56-4
MF:C10H7BrClF3OS
メガワット:347.57919049263
CID:4972316
3-Bromo-1-(4-chloro-3-(trifluoromethylthio)phenyl)propan-1-one 化学的及び物理的性質
名前と識別子
-
- 3-Bromo-1-(4-chloro-3-(trifluoromethylthio)phenyl)propan-1-one
-
- インチ: 1S/C10H7BrClF3OS/c11-4-3-8(16)6-1-2-7(12)9(5-6)17-10(13,14)15/h1-2,5H,3-4H2
- InChIKey: MRXSPQKCMKQEKN-UHFFFAOYSA-N
- ほほえんだ: BrCCC(C1C=CC(=C(C=1)SC(F)(F)F)Cl)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 275
- トポロジー分子極性表面積: 42.4
- 疎水性パラメータ計算基準値(XlogP): 4.6
3-Bromo-1-(4-chloro-3-(trifluoromethylthio)phenyl)propan-1-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013023243-250mg |
3-Bromo-1-(4-chloro-3-(trifluoromethylthio)phenyl)propan-1-one |
1804071-56-4 | 97% | 250mg |
499.20 USD | 2021-06-24 | |
| Alichem | A013023243-500mg |
3-Bromo-1-(4-chloro-3-(trifluoromethylthio)phenyl)propan-1-one |
1804071-56-4 | 97% | 500mg |
855.75 USD | 2021-06-24 | |
| Alichem | A013023243-1g |
3-Bromo-1-(4-chloro-3-(trifluoromethylthio)phenyl)propan-1-one |
1804071-56-4 | 97% | 1g |
1,564.50 USD | 2021-06-24 |
3-Bromo-1-(4-chloro-3-(trifluoromethylthio)phenyl)propan-1-one 関連文献
-
1. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722
-
N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965
-
Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800
-
Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642
1804071-56-4 (3-Bromo-1-(4-chloro-3-(trifluoromethylthio)phenyl)propan-1-one) 関連製品
- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)
- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)
- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)
- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)
- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)
- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)
- 544702-49-0(5-bromo-N-ethyl-2-furamide)
- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)
- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)
- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)
推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
